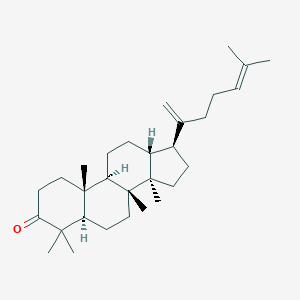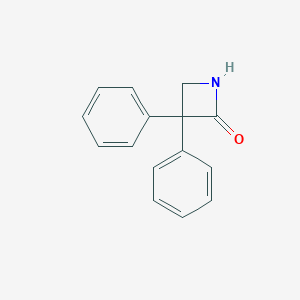
Cyclopentadiényllithium
Vue d'ensemble
Description
Cyclopentadienyl-alkalimetal compounds, including cyclopentadienyllithium, are some of the earliest organometallic compounds synthesized. They have been extensively studied, revealing structures that typically consist of unsolvated or solvated polymer chains or solvated monomers. Recent developments in the structural chemistry of these compounds have led to the discovery of oligomeric species and anionic metallocene sandwich complexes, which have expanded our understanding of the bonding in Cp-alkalimetal compounds .
Synthesis Analysis
The synthesis of cyclopentadienyl complexes has been achieved through various methods. For instance, barium cyclopentadienyl complexes have been prepared and characterized, providing insights into the synthesis of related compounds. These complexes exhibit properties such as sublimation under reduced pressure and volatility at atmospheric pressure, which are relevant for applications like atomic layer deposition (ALD) . Additionally, the synthesis of cyclopentadienyl complexes with group 6 elements has been reported, focusing on compounds with metal–metal triple bonds . The synthesis of specific cyclopentadienyl complexes, such as those with cobalt, has also been described, demonstrating the versatility of these compounds in forming organometallic derivatives .
Molecular Structure Analysis
The molecular structures of cyclopentadienyl complexes have been elucidated using X-ray crystallography. For example, the structure of cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt has been determined, revealing the coordination of the metal atom with the cyclohexadiene ring and the bending of boron atoms away from the metal . Similarly, the structures of cycloheptatrienyl tantalum "mixed-sandwich" compounds have been analyzed, showing planar and parallel rings with varying Ta-C distances that reflect the strength of bonding .
Chemical Reactions Analysis
Cyclopentadienyl complexes participate in various chemical reactions, which are often influenced by the nature of the metal center and the ligands involved. For instance, the designed cyclopentadienyl ligand with C2 symmetry has been used in enantioselective titanocene-catalyzed hydrogenations of alkenes, demonstrating the potential of these complexes in catalysis . The reactivity of cyclopentadienyltin(II) compounds has also been studied, suggesting that the cyclopentadienyl group can occupy multiple coordination sites due to the donation of π electron density .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentadienyl complexes are diverse and depend on their specific structures. The crystal and molecular structure of cyclopentadienyltin(II) chloride, for example, reveals unsymmetrical tin-chlorine bridges and the bonding of the cyclopentadienyl group . The tris(cyclopentadienyl)phenyl complex of neodymium has been synthesized and characterized, showing a distorted tetrahedral arrangement around the neodymium atom . Additionally, the structure of cyclopentadienyldinitrosylchromium chloride has been determined, highlighting the double-bond character of Cr–N bonds and the non-linearity of CrNO groupings . Oligomeric chain structures of substituted (dialkylaminomethyl)cyclopentadienyllithium compounds have been characterized, revealing different involvement of internal amino donor ligands in the solid state .
Applications De Recherche Scientifique
Synthèse organique
Cyclopentadiényllithium : est largement utilisé dans la synthèse organique, en particulier dans la préparation de métallocènes et de dérivés cyclopentadiényliques . Il sert de réactif clé pour la synthèse de cyclopentadiènes 1,2-disubstitués, qui sont des intermédiaires essentiels pour une large gamme de complexes métallocènes . Ces complexes sont utilisés comme catalyseurs dans les transformations organiques en raison de leur grande inertie chimique et de leur stabilité.
Polymérisation
Dans le domaine de la science des polymères, CpLi joue un rôle essentiel dans la synthèse de polyéthylène et de polypropylène. Il est utilisé pour créer des catalyseurs à base de zirconium pour la polymérisation de ces matériaux, offrant un contrôle sur la structure et les propriétés du polymère .
Chimie médicinale
Bien que les applications directes de CpLi en chimie médicinale ne soient pas largement documentées, son rôle dans la synthèse de complexes cyclopentadiényliques est remarquable. Ces complexes ont été explorés pour leurs propriétés médicinales potentielles, notamment leur utilisation comme agents antitumoraux .
Science des matériaux
CpLi contribue au développement de la science des matériaux grâce à la préparation de métallocènes. Ces composés sont essentiels à la production de matériaux avancés avec des propriétés électroniques et magnétiques spécifiques .
Catalyse
CpLi est essentiel en catalyse, en particulier dans la production électrocatalytique d'hydrogène et la réduction d'azote. Le cycle cyclopentadiénylique peut servir de réservoir pour les protons, les hydrures ou les atomes d'hydrogène radicalaires réactifs, qui sont essentiels dans divers processus catalytiques .
Nanotechnologie
L'utilisation de CpLi en nanotechnologie est principalement associée à sa capacité à transférer l'anion cyclopentadiénylique aux métaux de transition. Ceci facilite la synthèse de métallocènes et de complexes demi-sandwich, qui sont importants dans la création de matériaux à l'échelle nanométrique .
Science de l'environnement
Les applications de CpLi en science de l'environnement sont émergentes, en particulier dans la synthèse de nanoparticules métalliques respectueuses de l'environnement. Ces nanoparticules ont des utilisations potentielles en agriculture, en élevage et en protection de l'environnement .
Chimie analytique
En chimie analytique, CpLi est utilisé comme réactif standard pour la préparation de métallocènes, qui peuvent servir d'étalons d'étalonnage ou de réactifs dans diverses techniques analytiques .
Orientations Futures
While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.
Mécanisme D'action
Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .
Target of Action
Cyclopentadienyllithium primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .
Mode of Action
The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.
Result of Action
The result of Cyclopentadienyllithium’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.
Action Environment
The action of Cyclopentadienyllithium is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .
Propriétés
IUPAC Name |
lithium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHRTAOCDVTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C=CC=[C-]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555241 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16733-97-4 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
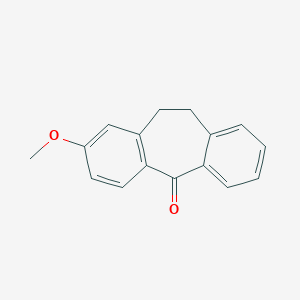

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
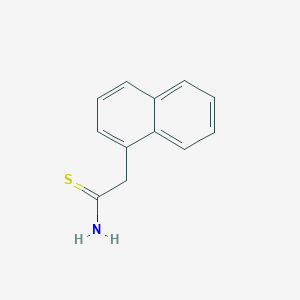

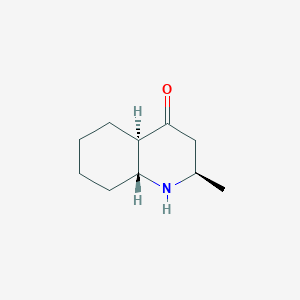
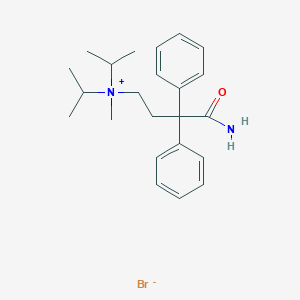
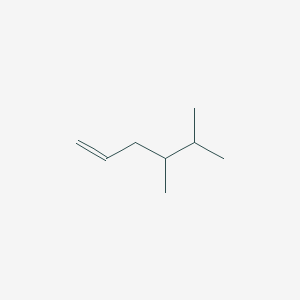
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)

